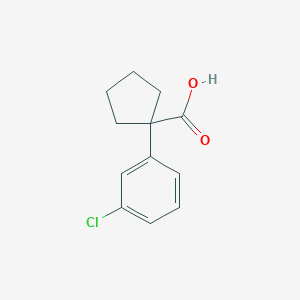

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a compound that can be considered in the context of cyclopentane derivatives with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the research on cyclopentane derivatives and their carboxylic acid functional groups is relevant to understanding its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of cyclopentane derivatives, such as 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid, can be inferred from the methods described for related compounds. For instance, cyclopentane-1,3-diones have been synthesized as isosteres for carboxylic acid functional groups, which suggests that similar synthetic strategies could be applied to the target compound . Additionally, the facile reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to yield carboxylic acid derivatives indicates that anhydride intermediates might be used in the synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid would likely exhibit characteristics similar to those of other cyclopentane carboxylic acids. For example, the presence of a carboxylic acid group is known to facilitate hydrogen bonding, as seen in the cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues . The chlorophenyl group would contribute to the lipophilicity and potential for pi-stacking interactions.

Chemical Reactions Analysis

The reactivity of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid can be anticipated based on the behavior of similar compounds. Cyclopentane-1,3-diones, for example, have been shown to act as carboxylic acid isosteres, participating in reactions typical of carboxylic acids . The chlorophenyl moiety could also undergo electrophilic aromatic substitution reactions, given the presence of the electron-withdrawing carboxylic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid would be influenced by its functional groups. The carboxylic acid moiety is known for its acidity and ability to form dimers through hydrogen bonding, as seen in the structures of related compounds . The cyclopentane ring contributes to the compound's rigidity and steric profile, while the chlorophenyl group affects its electronic properties and lipophilicity. The acidity and tautomerism of cyclopentane-1,2-diones have been studied, suggesting that the target compound may exhibit similar acid-base behavior .

科学的研究の応用

Carboxylic Acid Isostere in Drug Design

Cyclopentane-1,3-diones, exhibiting similar pKa values to carboxylic acids, have been investigated as potential carboxylic acid isosteres. This exploration includes the comparison of physical-chemical properties with those of carboxylic acids and tetrazole residues. Notably, cyclopentane-1,3-diones have demonstrated efficacy in substituting for the carboxylic acid functional group within drug molecules, particularly in the context of thromboxane A2 prostanoid (TP) receptor antagonists. Derivatives of known TP receptor antagonists were synthesized using the cyclopentane-1,3-dione unit, yielding compounds with nanomolar IC50 and Kd values comparable to their carboxylic acid counterparts. This indicates the potential of cyclopentane-1,3-diones in drug design, offering a novel isostere for the carboxylic acid group, which may enhance the development of new therapeutic agents due to their strong acidity, adjustable lipophilicity, and structural versatility (Ballatore et al., 2011).

Potential Bio-Isostere for Carboxylic Acid

Further studies have evaluated cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group. By examining the acidity, tautomerism, and hydrogen bonding geometry of these compounds, cyclopentane-1,2-dione derivatives have been identified as potent TP receptor antagonists. One derivative, in particular, showcased an IC50 value on par with its parent carboxylic acid molecule, highlighting the cyclopentane-1,2-dione's potential as a useful carboxylic acid bio-isostere in medicinal chemistry (Ballatore et al., 2014).

Reaction Pathways and Kinetics

The reaction pathways and kinetics of cyclopentane carboxylic acid, as a model compound for Naphthenic acids, with subcritical methanol have been explored to understand total acid number (TAN) reduction. This research provides insight into the decomposition of cyclopentane carboxylic acid into various compounds, including cyclopentane and formaldehyde, under specific conditions. Such studies are crucial for refining processes involving Naphthenic acids and potentially for environmental remediation techniques (Mandal & Nagarajan, 2016).

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid, known as cycloleucine, has been identified as a competitive inhibitor for the synthesis of S-adenosyl-L-methionine by various enzymes. This inhibition is sensitive to the ring size and specific substituents on the cyclopentane ring, suggesting a precise interaction mechanism with the enzymatic sites. This property of cycloleucine and its derivatives provides a valuable tool for studying enzymatic functions and could lead to the development of novel inhibitors for therapeutic purposes (Coulter et al., 1974).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

特性

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEPQYZXKVJSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577810 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

CAS RN |

143328-21-6 |

Source

|

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)